2-Cyclopropyl-propylamine-p-toluenesulfonate salt
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Overview
Description
Preparation Methods
The preparation of 2-Cyclopropyl-propylamine-p-toluenesulfonate salt involves the synthesis of 2-Cyclopropyl-2-propylamine followed by its reaction with p-toluenesulfonic acid. The synthetic route generally includes the following steps:
Synthesis of 2-Cyclopropyl-2-propylamine: This can be achieved through the reaction of cyclopropylmethylamine with a suitable alkylating agent under controlled conditions.
Formation of the p-toluenesulfonate salt: The synthesized 2-Cyclopropyl-2-propylamine is then reacted with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
Chemical Reactions Analysis
2-Cyclopropyl-propylamine-p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Cyclopropyl-propylamine-p-toluenesulfonate salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to understand the behavior of amine-containing compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-propylamine-p-toluenesulfonate salt involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Cyclopropyl-propylamine-p-toluenesulfonate salt can be compared with other similar compounds such as:
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Propylamine: A primary amine with a propyl group.
p-Toluenesulfonic acid salts: Various salts formed with p-toluenesulfonic acid and different amines.
The uniqueness of this compound lies in its specific structure, which combines the cyclopropyl and propylamine moieties with the p-toluenesulfonate group, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H21NO3S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
2-cyclopropylpropan-2-ylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |
InChI Key |
RGWMDWPKOOWZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C1CC1)[NH3+] |
Origin of Product |
United States |
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